Cyclopentane, 1-methyl-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1-methyl-3-methylene- is an organic compound with the molecular formula C7H12. It is a derivative of cyclopentane, where one hydrogen atom is replaced by a methyl group and another by a methylene group. This compound is a colorless liquid with a faint odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane, 1-methyl-3-methylene- can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl iodide, followed by dehydrohalogenation to introduce the methylene group. Another method includes the reaction of cyclopentanone with methylmagnesium bromide, followed by dehydration to form the desired compound .
Industrial Production Methods
Industrial production of cyclopentane, 1-methyl-3-methylene- typically involves catalytic processes. One such method is the catalytic hydrogenation of 1-methyl-3-methylenecyclopentene using a palladium catalyst. This process is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under UV light.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
Cyclopentane, 1-methyl-3-methylene- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopentane derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentane, 1-methyl-3-methylene- involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes to form cyclopentanone derivatives. In reduction reactions, it accepts hydrogen atoms to form cyclopentane derivatives. The methylene group in the compound is highly reactive and participates in various addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with the formula C5H10.
Methylcyclopentane: A derivative of cyclopentane with a single methyl group.
Cyclopentene: An unsaturated cyclic hydrocarbon with a double bond.
Uniqueness
Cyclopentane, 1-methyl-3-methylene- is unique due to the presence of both a methyl and a methylene group, which imparts distinct chemical reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
64658-16-8 |
---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(1R)-1-methyl-3-methylidenecyclopentane |
InChI |
InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h7H,1,3-5H2,2H3/t7-/m1/s1 |
InChI Key |
BMLMXLRJGCBOOF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C)C1 |
Canonical SMILES |
CC1CCC(=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.